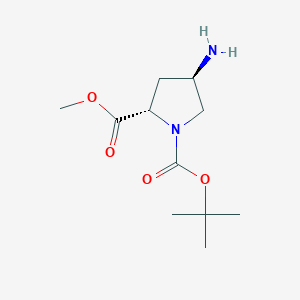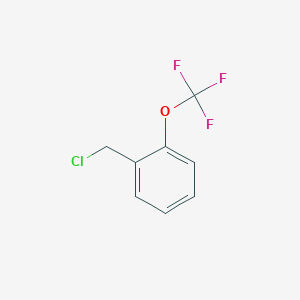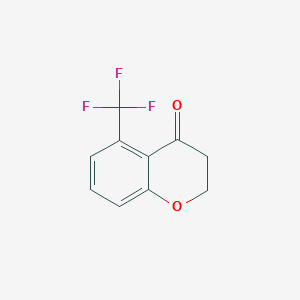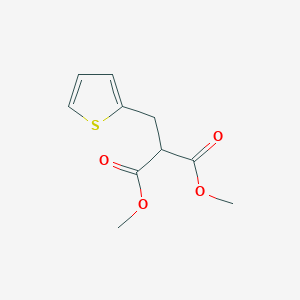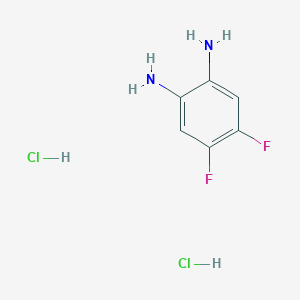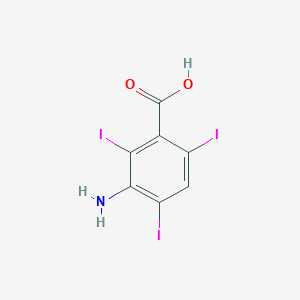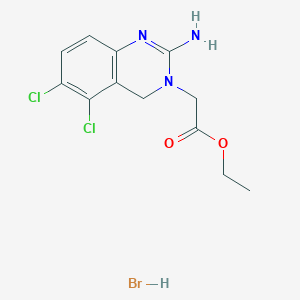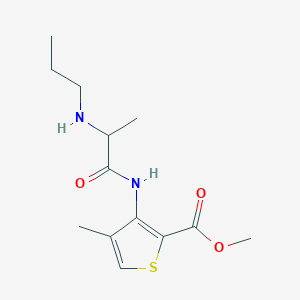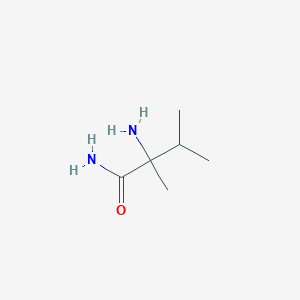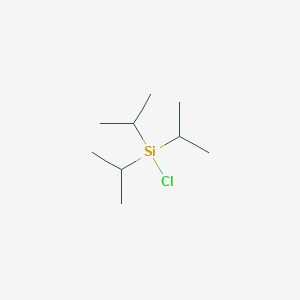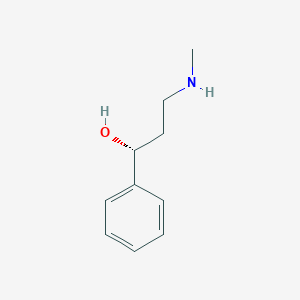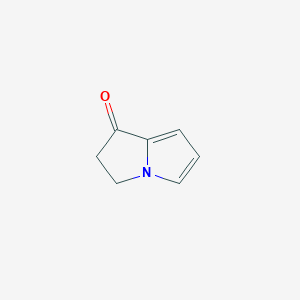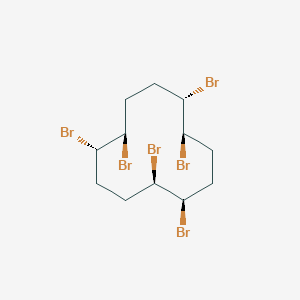
β-六溴环十二烷
描述
Beta-Hexabromocyclododecane is a brominated flame retardant extensively used in various consumer products to mitigate fire-related risks. It is primarily incorporated into polystyrene foams used for thermal insulation in buildings, as well as in textiles, electrical equipment, and high-impact polystyrene. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms, posing significant environmental and health concerns .
科学研究应用
Beta-Hexabromocyclododecane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological effects and potential health risks.
Industry: Widely used in the production of flame-retardant materials for construction, textiles, and electronics
作用机制
Target of Action
Beta-Hexabromocyclododecane (β-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family and is a known persistent organic pollutant (POP) . It primarily targets the endocrine and neuronal systems . It has been shown to have anti-androgen activity and can act as an aromatase inhibitor, interacting with steroid hormone receptors .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. It has been proven to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Biochemical Pathways
It is known that microbial debromination of hbcds occurs via hydrolytic debromination, hbr-elimination, and hbr-dihaloelimination . This biotic transformation of HBCDs yields many hydroxylated and lower brominated compounds .
Pharmacokinetics
The pharmacokinetics of β-HBCD are complex due to the presence of multiple stereoisomers . Studies suggest that 85% of the administered dose (3 mg/kg) was absorbed after oral exposure . The compound is rapidly metabolized and eliminated in the urine and feces . In vivo stereoisomerization of the γ-diastereoisomer to the β-diastereoisomer has been observed in liver and brain tissues, and to the α- and β-diastereoisomer in fat and feces .
Result of Action
The molecular and cellular effects of β-HBCD’s action are significant. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . Furthermore, it has been shown to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of β-HBCD. It accumulates easily in the environment and has a high half-life in water . It is found in house dust, electronics, insulation, and construction . The compound’s persistence, long-distance transportation, bioaccumulation, and environmental toxicity make it a global concern . Its degradation in the environment is a complex process involving various factors such as sunlight exposure and microbial activity .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine to cyclododecatriene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer .
Industrial Production Methods: Industrial production of beta-Hexabromocyclododecane involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient cooling systems to manage the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired purity levels .
化学反应分析
Types of Reactions: Beta-Hexabromocyclododecane undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, beta-Hexabromocyclododecane can be oxidized to form brominated cyclododecanones.
Reduction: Reduction reactions can lead to the formation of less brominated cyclododecanes.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Brominated cyclododecanones.
Reduction: Less brominated cyclododecanes.
Substitution: Substituted cyclododecanes with various functional groups.
相似化合物的比较
- Decabromodiphenyl ether (decaBDE)
- Tetrabromobisphenol A (TBBPA)
- Polybrominated diphenyl ethers (PBDEs)
Comparison: Beta-Hexabromocyclododecane is unique due to its specific isomeric form and its widespread use in polystyrene foams. Compared to decabromodiphenyl ether and tetrabromobisphenol A, beta-Hexabromocyclododecane has a higher tendency to bioaccumulate and persist in the environment. Its toxicological profile also differs, with distinct effects on endocrine and neuronal systems .
属性
IUPAC Name |
(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXXQKDWULML-UFVWWTPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016676, DTXSID60873772 | |
| Record name | (-)-beta-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-beta-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134237-51-7, 138257-18-8 | |
| Record name | β-HBCD | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hexabromocyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hexabromocyclododecane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-beta-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-beta-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-HEXABROMOCYCLODODECANE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .BETA.-HEXABROMOCYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


